molecular formula C17H23N3O2 B15292903 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone

7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone

Cat. No.: B15292903
M. Wt: 301.4 g/mol
InChI Key: MOSFIXBUFUWWCA-UHFFFAOYSA-N
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Description

7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is a chemical compound known for its significant pharmacological properties. It is a derivative of quinolinone and piperazine, which are both important scaffolds in medicinal chemistry. This compound has been studied for its potential use in treating various central nervous system disorders due to its interaction with dopamine and serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone typically involves the reaction of 7-hydroxy-2(1H)-quinolinone with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone. This intermediate is then reacted with piperazine to yield the final product . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as methanol, and using a resin like AMBERLITE IR 120 H to remove impurities .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives with altered electronic properties, while reduction can yield more saturated analogs .

Scientific Research Applications

7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

7-(4-piperazin-1-ylbutoxy)-1H-quinolin-2-one

InChI

InChI=1S/C17H23N3O2/c21-17-6-4-14-3-5-15(13-16(14)19-17)22-12-2-1-9-20-10-7-18-8-11-20/h3-6,13,18H,1-2,7-12H2,(H,19,21)

InChI Key

MOSFIXBUFUWWCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC3=C(C=C2)C=CC(=O)N3

Origin of Product

United States

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